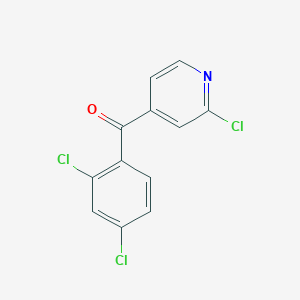
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is an organic compound with the molecular formula C12H6Cl3NO It is a derivative of pyridine and phenylmethanone, characterized by the presence of chlorine atoms on both the pyridine and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-4-pyridinyl)methanol: A related compound with a hydroxyl group instead of the carbonyl group.
(2-Chloro-4-pyridinyl)(2,3-dichlorophenyl)methanone: Similar structure but with different chlorine substitution on the phenyl ring.
Uniqueness
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms on both the pyridine and phenyl rings can enhance its stability and interaction with molecular targets.
Propiedades
Número CAS |
80099-91-8 |
|---|---|
Fórmula molecular |
C12H6Cl3NO |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(2-chloropyridin-4-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-1-2-9(10(14)6-8)12(17)7-3-4-16-11(15)5-7/h1-6H |
Clave InChI |
RFPHKYYPKQTJOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















